4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
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Overview
Description
4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological effects
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
Some indole derivatives have been reported to have good oral bioavailability , which may also apply to this compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The process begins with the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions. This reaction yields the tricyclic indole intermediate, which can then be further modified to introduce the chloro and benzamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
Uniqueness
What sets 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the chloro and benzamide groups enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-14-7-6-13(8-11(14)9-15(19)20)18-16(21)10-2-4-12(17)5-3-10/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSBQWKGUGHKMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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